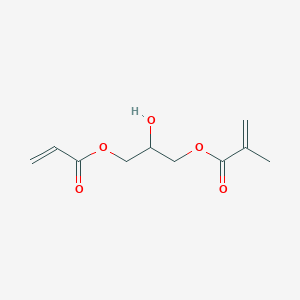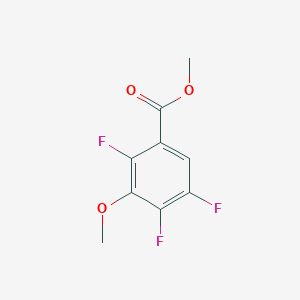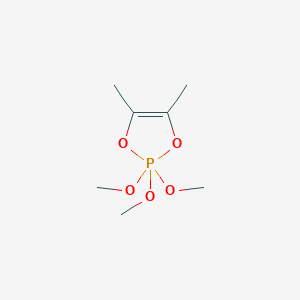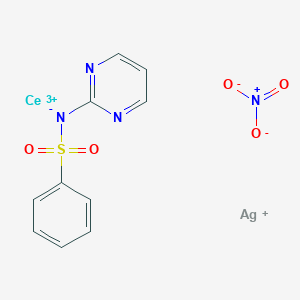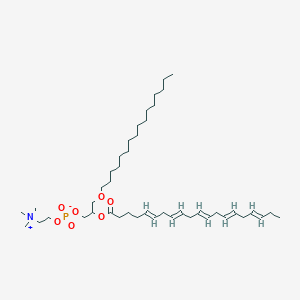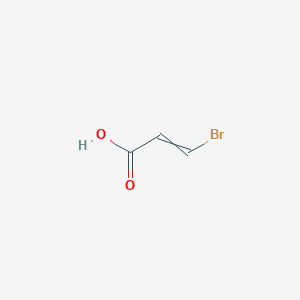
(Z)-3-Bromoacrylic acid
Vue d'ensemble
Description
(Z)-3-Bromoacrylic acid, also known as 3-bromopropenoic acid, is a brominated organic compound that is used in various applications in the fields of industry, medicine, and research. It is a colorless, viscous liquid with a pungent odor, and it is soluble in water, alcohol, and ether. This compound is a useful synthetic intermediate in organic synthesis and can be used to synthesize a variety of other compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Applications De Recherche Scientifique
1. Stereoselective Synthesis and Catalysis
- (Z)-3-Bromoacrylic acid derivatives have been utilized in the stereoselective preparation of alpha-haloacrylates. A notable process involves the reaction of trihaloacetates with aldehydes using chromium(II) salts, achieving high yield and control over the product's stereochemistry (Barma et al., 2003).
- The synthesis of spirocyclic compounds using (Z)-3-bromoacrylic acid has been demonstrated through regiospecific palladium-catalyzed cyclization reactions. This method yields spirocyclic products with minimal isomerization, highlighting the utility of (Z)-3-bromoacrylic acid in complex organic syntheses (Grigg et al., 1989).
2. Polymer Science and Engineering
- (Z)-3-Bromoacrylic acid has been explored in the field of polymer science, particularly in the copolymerization with oxazoline monomers. This research focuses on the initiator-free zwitterion copolymerization of α-bromoacrylic acid, resulting in copolymers with molecular weights between 800 and 2300 g/mol, highlighting its potential in polymer synthesis (Rivas et al., 1992).
- Another application in polymer science involves the synthesis of poly(vinylbetaines) using α- and γ-halocarboxylic acids, including (Z)-3-bromoacrylic acid. This research demonstrates how the polymeric structure of these zwitterionic polymers affects their solubility behavior in water, showcasing the versatility of (Z)-3-bromoacrylic acid in polymer chemistry (Wielema & Engberts, 1990).
3. Environmental Applications
- A study on the reduction of bromate in water using zero-valent iron immobilized on acrylic acid-functionalized polypropylene fiber has been conducted. This research highlights the potential of using (Z)-3-bromoacrylic acid derivatives in environmental remediation, particularly for the removal of harmful bromate from water sources (Zhang et al., 2016).
4. Organic Synthesis and Chemical Reactions
- The regio- and stereoselective halogenation of acrylamides to produce Z-haloacrylic acid derivatives, including (Z)-3-bromoacrylic acid, has been explored. This process uses a Rh(III)-catalyzed C-H-activation/halogenation mechanism, providing a method for direct halogenation of electron-poor acrylic acid derivatives (Kuhl et al., 2013).
- In another study, α-bromoacrylic acids, including (Z)-3-bromoacrylic acid, have been employed as C1 insertion units for the palladium-catalyzed synthesis of diverse dibenzofulvenes. This method highlights the versatility of (Z)-3-bromoacrylic acid in facilitating complex organic transformations (Zhang et al., 2021).
Propriétés
IUPAC Name |
(Z)-3-bromoprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAWTYXNXPEWCO-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\Br)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349232 | |
| Record name | (Z)-3-BROMOACRYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-Bromoacrylic acid | |
CAS RN |
6213-89-4 | |
| Record name | Acrylic acid, trans- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Z)-3-BROMOACRYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of (Z)-3-Bromoacrylic acid in the synthesis of cryptoconcatone I?
A1: (Z)-3-Bromoacrylic acid serves as a key building block in the final step of the cryptoconcatone I synthesis. The researchers employed a bimetallic cascade cyclization reaction where (Z)-3-Bromoacrylic acid reacts with a previously synthesized enantiopure terminal alkyne. This reaction effectively forms the γ-Z-butenolide framework characteristic of cryptoconcatone I. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







